![molecular formula C6H9Cl2N5 B1655494 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride CAS No. 37437-03-9](/img/structure/B1655494.png)
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
Overview
Description
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been found to interact with various targets, including gaba a receptors , angiotensin II receptors , and tubulin , depending on their specific substitutions.
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to act as positive allosteric modulators of gaba a receptors , antagonists of angiotensin II receptors , and inhibitors of tubulin polymerization .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been reported to influence various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Biochemical Analysis
Biochemical Properties
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting metabolic pathways . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in inflammation and cancer . By binding to specific receptors or enzymes, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate receptors by binding to allosteric sites, leading to changes in receptor conformation and signaling activity.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulation of enzyme activity and improvement in metabolic function . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . This compound can also affect the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation or acylation, to yield the desired compound . The reaction conditions often include phase transfer catalysis in a solid-liquid system, with yields ranging from medium to excellent (49%-95%) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, benzaldehyde, and ethyl bromoacetate. The conditions often involve phase transfer catalysis, solid-liquid systems, and specific solvents like acetonitrile or dimethoxyethane .
Major Products
The major products formed from these reactions include various regioisomers, such as N3 and N4, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-a]pyridine: Commonly used in the synthesis of drugs like ambien and miroprofen.
Uniqueness
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride stands out due to its specific structural features and the range of reactions it can undergo. Its ability to form multiple regioisomers and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKPTVHKTDFRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





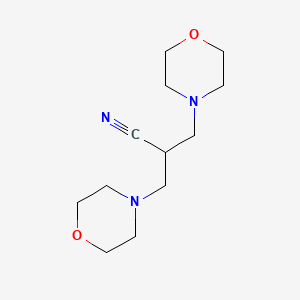
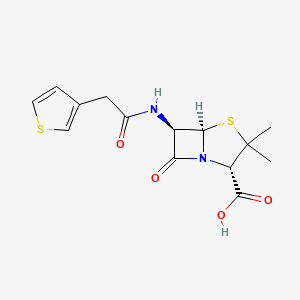

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)
![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)
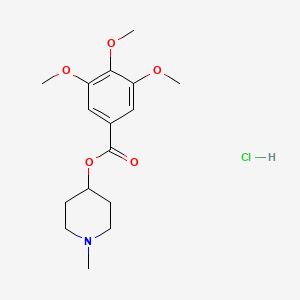

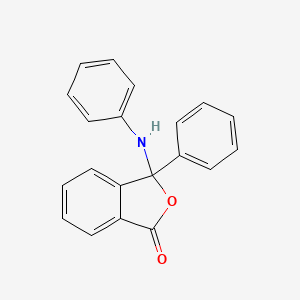
![2-Spiro[3.3]heptan-2-ylethanol](/img/structure/B1655430.png)
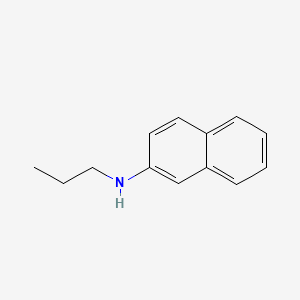
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1655433.png)
